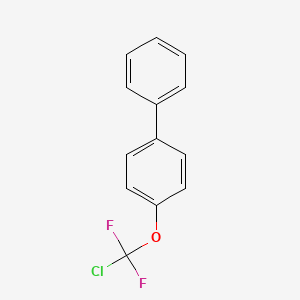

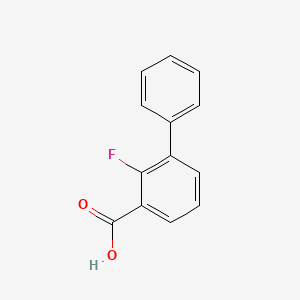

![molecular formula C10H4ClF8NO B3040312 N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide CAS No. 185315-18-8](/img/structure/B3040312.png)

N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide

Overview

Description

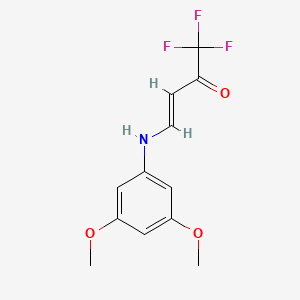

“N1-[3,5-di(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide” is a member of (trifluoromethyl)benzenes . It is described as an accessible, stable, and powerful thiophile .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . A novel dianhydride monomer, 3,6-di [3′,5′-bis (trifluoromethyl)phenyl]tetramethylbenzene (12F4MB), was synthesized via a three-step process .Molecular Structure Analysis

The molecular structure of related compounds has been reported. For example, the structure of N1-(3-(4-methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl) isophthalamide has been described .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate can activate batches of p-tolyl thioglycoside donors at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, N1-[3,5-di(trifluoromethyl)phenyl]-2-[4-(trifluoromethyl)benzylidene]hydrazine-1-carboxamide has a density of 1.5±0.1 g/cm3, a molar refractivity of 86.2±0.5 cm3, and a polar surface area of 53 Å2 .Mechanism of Action

Target of Action

Similar compounds with the 3,5-di(trifluoromethyl)phenyl motif have been used as activators for p-tolyl thioglycoside donors , and as organocatalysts in organic chemistry . These targets play a crucial role in promoting organic transformations.

Mode of Action

The compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction leads to the activation of p-tolyl thioglycoside donors at room temperature .

Biochemical Pathways

The compound affects the glycosylation process, leading to the production of desired glycosides . This process is crucial for the stereoselective construction of some biologically relevant glycosidic linkages, as exemplified by α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .

Pharmacokinetics

The compound is described as accessible and stable , which may suggest favorable absorption and metabolic stability.

Result of Action

The action of the compound results in the efficient glycosylation of various alcoholic acceptors, providing the desired glycosides . This indicates that the compound can facilitate the formation of glycosidic bonds, which are essential in many biological processes.

Action Environment

The compound is described as stable and able to activate its targets at room temperature , suggesting that it may be robust against environmental variations.

Safety and Hazards

Future Directions

The future directions of research involving related compounds have been suggested. For example, N1-(3-(4-methyl-1H-imidazol-1-yl)- 5-(trifluoromethyl)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl) isophthalamide could be considered as a promising scaffold for the development of novel protein kinase inhibitors .

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-2,2-difluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF8NO/c11-8(12,13)7(21)20-6-2-4(9(14,15)16)1-5(3-6)10(17,18)19/h1-3H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMAUYSKSRIARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C(F)(F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF8NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.